Technical Monograph: 2,3,4-Trimethyl-2-pentene
Technical Monograph: 2,3,4-Trimethyl-2-pentene
CAS Number: 565-77-5 Formula: C₈H₁₆ Molecular Weight: 112.21 g/mol [1]
Part 1: Executive Summary
2,3,4-Trimethyl-2-pentene is a highly branched, tetrasubstituted alkene characterized by significant steric hindrance.[1] Unlike its more common isomer, "diisobutylene" (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), this specific isomer represents a thermodynamic sink in acid-catalyzed rearrangement systems.[1] Its crowded olefinic core makes it a valuable model substrate for studying steric effects in electrophilic additions and hydrogenation catalysis.[1] In drug development and organic synthesis, it serves as a specialized hydrophobic building block and a reference standard for metabolic stability studies involving branched aliphatic chains.[1]
Part 2: Chemical Identity & Physicochemical Profile[1]
The molecule features a central double bond substituted with three methyl groups and one isopropyl group.[1] This tetrasubstitution creates a dense electron-rich center protected by a hydrophobic shell.[1]
Table 1: Physicochemical Properties
| Property | Value | Context |
| Boiling Point | 116.0 °C | Higher than terminal isomers due to symmetry/packing.[1] |
| Melting Point | -113.0 °C | Remains liquid under standard cryogenic storage.[1] |
| Density | 0.743 g/mL (at 25 °C) | Typical for branched C8 alkenes.[1] |
| Refractive Index ( | 1.428 | Useful for purity verification.[1] |
| Flash Point | 18 °C (Closed Cup) | Highly Flammable (Class IB).[1] |
| Solubility | Immiscible in water | Soluble in EtOH, Et₂O, Benzene, Chloroform.[1] |
| Dipole Moment | ~0 D | Non-polar; highly lipophilic.[1] |
Part 3: Synthesis & Production Mechanisms[1]
The Whitmore Shift Pathway
The most chemically rigorous synthesis involves the acid-catalyzed dehydration of 2,2,4-trimethyl-3-pentanol .[1] This reaction is not a simple elimination; it proceeds through a Wagner-Meerwein rearrangement (specifically a methide shift) to access the thermodynamically preferred tetrasubstituted alkene.[1]
Protocol Overview:
-
Catalyst: Concentrated Sulfuric Acid (
) or solid acid catalysts (e.g., Amberlyst-15).[1] -
Conditions: Reflux with continuous water removal (Dean-Stark trap).
-
Mechanism:
-
Protonation: Alcohol oxygen is protonated.[1]
-
Ionization: Loss of water yields a secondary carbocation at C3.[1]
-
Rearrangement: A 1,2-methide shift from the quaternary C2 to C3 generates a more stable tertiary carbocation.[1]
-
Elimination: Deprotonation yields the Zaitsev product (2,3,4-trimethyl-2-pentene).[1]
-
Visualization: Mechanistic Pathway
The following diagram illustrates the critical cationic rearrangement required to form the target structure.[1]
Caption: Acid-catalyzed synthesis involving a critical 1,2-methide shift to access the tetrasubstituted core.[1]
Part 4: Reactivity & Synthetic Utility
Steric Hindrance & Hydrogenation
2,3,4-Trimethyl-2-pentene is notoriously difficult to hydrogenate compared to terminal alkenes.[1] The four alkyl groups shielding the double bond create a significant energy barrier for catalyst surface adsorption.[1]
-
Experimental Insight: Standard Pd/C conditions often fail or proceed slowly.[1] High-pressure hydrogenation (50–100 atm) or the use of active catalysts like Raney Nickel or Adams' catalyst (PtO₂) in acetic acid is often required to drive the reaction to the alkane (2,3,4-trimethylpentane).[1]
Ozonolysis: Structural Proof
The reaction with ozone is definitive for structural characterization.[1] Unlike isomers that yield formaldehyde, this molecule cleaves to form two ketones, confirming the internal nature of the double bond.[1]
-
Reaction:
[1] -
Utility: This clean cleavage makes it a useful "masking" group for these ketones in complex synthesis, releasing them upon oxidative workup.[1]
Atmospheric Chemistry
In environmental science, this molecule serves as a reference for the reactivity of branched alkenes with OH radicals.[1] The reaction rate is diffusion-controlled but slightly retarded by sterics compared to less substituted analogs.[1]
Visualization: Reactivity Map
Caption: Reactivity profile highlighting the cleavage products and steric resistance to hydrogenation.
Part 5: Safety & Handling Protocols
Critical Hazards[1]
-
Flammability: Flash point of 18°C makes it a Class IB flammable liquid.[1] Vapors are heavier than air and may travel to ignition sources.[1]
-
Aspiration Toxicity: Category 1 (H304).[1] If swallowed, do NOT induce vomiting; the low viscosity allows it to enter the lungs, causing chemical pneumonia.[1]
-
Storage: Store under inert gas (Nitrogen/Argon) in a flammables cabinet. Segregate from strong oxidizers (e.g., perchlorates, peroxides).[1]
Emergency Response
-
Skin Contact: Wash with soap and water.[1] Do not use solvents.[1]
-
Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.[1] Use non-sparking tools.[1]
References
-
Whitmore, F. C. (1941).[1] The Polymerization of Olefins. II.[1] The Copolymerization of s-Butyl and t-Butyl Alcohols by Sulfuric Acid. Journal of the American Chemical Society.[1] [1]
-
National Institute of Standards and Technology (NIST) . 2-Pentene, 2,3,4-trimethyl- Properties and Spectral Data. NIST Chemistry WebBook.[1] [1]
-
PubChem . Compound Summary: 2,3,4-Trimethyl-2-pentene.[1][2][3][4][5][6] National Library of Medicine.[1]
-
Sigma-Aldrich . Safety Data Sheet (SDS) - 2,3,4-Trimethyl-2-pentene.
-
Aschmann, S. M., et al. (2002).[1] Products and mechanism of the reaction of OH radicals with 2,3,4-trimethylpentane. Environmental Science & Technology.[1][7]
Sources
- 1. 2,3,4-Trimethylpent-2-ene | C8H16 | CID 11270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. 2,3,4-Trimethylpent-2-ene | C8H16 | CID 11270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Pentene, 2,3,4-trimethyl- [webbook.nist.gov]
- 7. 2,4,4-Trimethyl-2-pentene | C8H16 | CID 7869 - PubChem [pubchem.ncbi.nlm.nih.gov]
